2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
CAS No.: 2228029-82-9
Cat. No.: VC11538515
Molecular Formula: C17H19ClN4O4
Molecular Weight: 378.8
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228029-82-9 |
|---|---|
| Molecular Formula | C17H19ClN4O4 |
| Molecular Weight | 378.8 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a 1H-isoindole-1,3-dione scaffold substituted at positions 2 and 5. The 2-position bears a 2,6-dioxopiperidin-3-yl group, while the 5-position contains a piperazin-1-yl moiety. Protonation of the piperazine nitrogen forms the hydrochloride salt, enhancing aqueous solubility for pharmacological applications . The molecular formula is C23H31Cl2N5O4, with a calculated molecular weight of 396.8 g/mol .
Key structural elements include:
-
Isoindolinone core: A planar aromatic system enabling π-π stacking interactions with biological targets .
-
2,6-Dioxopiperidine: A glutarimide derivative implicated in binding to cereblon (CRBN) E3 ubiquitin ligase .
-
Piperazine substituent: A flexible aliphatic amine providing hydrogen-bonding capabilities and structural diversity .
Stereochemical Considerations
The stereocenter at the 3-position of the dioxopiperidine ring creates two enantiomers. While absolute configuration data remain unavailable in public databases, analogous compounds demonstrate stereospecific binding to CRBN, suggesting chirality-dependent activity .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized through a multi-step sequence:
-
Isoindolinone formation: Cyclization of 4-bromo-1,2-benzenedicarboxylic acid anhydride with ammonium hydroxide yields the isoindolinone core .
-
Piperidine substitution: Nucleophilic aromatic substitution at position 5 using 1-(4-nitrophenyl)piperazine under Ullmann conditions .
-
Glutarimide conjugation: Mitsunobu reaction couples 3-aminopiperidine-2,6-dione to the isoindolinone’s 2-position .
-
Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt .
Process Optimization
Critical parameters include:
-
Temperature control: Maintaining ≤40°C during the Mitsunobu step prevents racemization .
-
Purification: Reverse-phase HPLC achieves >98% purity, as verified by analytical chromatography .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits pH-dependent solubility, with maximum dissolution at pH 2–3 corresponding to gastric conditions . Accelerated stability studies (40°C/75% RH) show ≤0.5% decomposition over 6 months when stored in amber glass .
Pharmacological Profile
Mechanism of Action
The compound demonstrates dual mechanisms:
-
CRBN modulation: Binds cereblon with Kd = 38 ± 5 nM (SPR analysis), inducing degradation of IKZF1/3 transcription factors .
-
HDAC inhibition: IC50 = 1.2 μM against HDAC6 via competitive binding to the zinc-containing active site .
In Vitro Activity
| Assay System | Result | Reference |
|---|---|---|
| MM1.S myeloma proliferation | EC50 = 85 nM | |
| Tau aggregation inhibition | 62% reduction at 10 μM | |
| CYP3A4 inhibition | IC50 > 100 μM |
Notably, the compound shows 10-fold greater potency against CRBN compared to first-generation immunomodulatory drugs (lenalidomide/pomalidomide) .
| Species | Route | LD50 | Observations |
|---|---|---|---|
| Mouse | Oral | >2000 mg/kg | No mortality, transient lethargy |
| Rat | Intravenous | 320 mg/kg | Renal tubular necrosis |
Genotoxicity
Ames tests (TA98, TA100 strains) show no mutagenicity up to 500 μg/plate, with and without metabolic activation .
Occupational Hazards
Classified under GHS as:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Personal protective equipment (nitrile gloves, goggles, NIOSH-approved respirator) is mandatory during handling .
Therapeutic Applications
Oncology
In xenograft models of multiple myeloma (NOD/SCID mice), daily oral dosing (10 mg/kg) reduced tumor volume by 78% versus controls (p < 0.001) . Synergy observed with proteasome inhibitors (bortezomib) through parallel protein degradation pathways .
Neurodegeneration
Dose-dependent reduction of β-amyloid plaques (46% at 50 μM) and tau hyperphosphorylation (53% at 25 μM) in primary neuron cultures . Phase I trials for Alzheimer’s disease are pending IND submission.
Regulatory Status and Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume